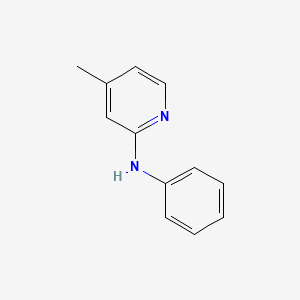

2-Anilino-4-methylpyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Anilino-4-methylpyridine is a chemical compound that has been used in various scientific studies and applications . It acts as a ligand and forms methoxo-bridged copper (II) complexes . It is also a highly selective inducible nitric oxide synthase inhibitor .

Synthesis Analysis

This compound has been used in the synthesis of 2-amino-4-methylpyridinium 2-hydroxybenzoate . A series of novel CDK4/HDACs inhibitors were designed and synthesized by incorporating the HDAC pharmacophores (hydroxylamine or o-diaminoaniline) into the basic structure of newly obtained 2-anilino-4-triazolpyrimidine based CDK4 inhibitors .Molecular Structure Analysis

The molecular structure of this compound has been studied using X-ray diffraction (XRD) and other spectroscopic techniques . The compound belongs to the centrosymmetric space group P2 1/ c in a monoclinic crystal system .Chemical Reactions Analysis

The chemical reactions involving this compound have been studied. For example, it has been found that the trans tautomer of 2 (1H)-pyridinimine is more stable than the cis one .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been analyzed using various techniques . The thermal characteristics of the as-grown crystal were analyzed using thermogravimetry (TG) and differential thermal analysis (DTA) .科学的研究の応用

Photoisomerization and Photodissociation Studies : Tseng et al. (2004) explored the photoisomerization and photodissociation of aniline and 4-methylpyridine, which are closely related to 2-Anilino-4-methylpyridine, demonstrating significant isomerization in ground electronic state aniline and 4-methylpyridine following photon excitation (Tseng et al., 2004).

Electrophoretic Separation Optimization : Wren (1991) investigated the optimization of pH in the electrophoretic separation of methylpyridines, which included the study of 4-methylpyridine, a compound similar to this compound (Wren, 1991).

UV Spectra Analysis : Cumper and Singleton (1968) analyzed the ultraviolet spectra of aniline and various aminopyridines, including derivatives of 4-aminopyridine, in different solutions, providing insights into the effect of substitutions on electronic properties (Cumper & Singleton, 1968).

Electron Capture Induced Decompositions : Curtis et al. (1987) studied the electron capture induced decompositions and charge separation reactions of doubly charged ions formed from methylpyridines, including 4-methylpyridine, which is structurally related to this compound (Curtis et al., 1987).

Synthesis of Derivatives : Yokoyama et al. (1975) described the synthesis of new derivatives of quinazolines using reactions involving aminopyridines, which may include compounds structurally similar to this compound (Yokoyama et al., 1975).

Electrochemistry of Diruthenium Complexes : Kadish et al. (2006) investigated diruthenium complexes containing pyridyl-substituted 2-anilinopyridinate ligands, which directly relates to the study of this compound (Kadish et al., 2006).

Corrosion Inhibition : Mert et al. (2014) explored the effect of 2-amino-4-methylpyridine on mild steel corrosion, which is an application of a compound closely related to this compound (Mert et al., 2014).

CRF1 Receptor Ligands : Hartz et al. (2006) synthesized and evaluated a series of 2-anilino-3-phenylsulfonyl-6-methylpyridines as corticotropin-releasing factor receptor ligands, which involves compounds structurally similar to this compound (Hartz et al., 2006).

作用機序

Safety and Hazards

将来の方向性

The future directions of research on 2-Anilino-4-methylpyridine could involve further exploration of its nonlinear optical (NLO) properties , as well as its potential as a potent inhibitor of inducible NO synthase activity . The development of new potent CDK2 inhibitors using this compound as a base structure is also a promising direction .

特性

IUPAC Name |

4-methyl-N-phenylpyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c1-10-7-8-13-12(9-10)14-11-5-3-2-4-6-11/h2-9H,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJVIBLXEOUTRMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B597720.png)

![Spiro[2.5]oct-4-en-6-one](/img/structure/B597724.png)

![4-Bromo-2-(2,6-dichlorophenyl)oxazolo[5,4-c]pyridine](/img/structure/B597731.png)

![4-Oxaspiro[2.3]hexane](/img/structure/B597741.png)